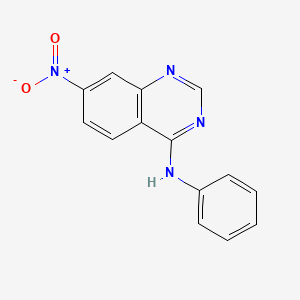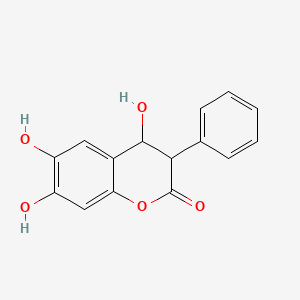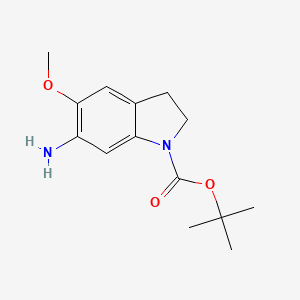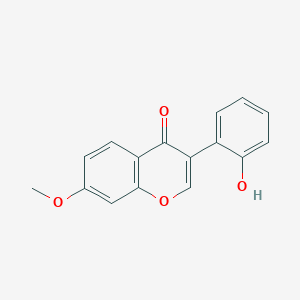![molecular formula C14H14N4O2 B11850236 3-Methyl-3H-imidazo[4,5-f]quinolin-9-yl dimethylcarbamate CAS No. 89263-20-7](/img/structure/B11850236.png)
3-Methyl-3H-imidazo[4,5-f]quinolin-9-yl dimethylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-3H-imidazo[4,5-f]quinolin-9-yl dimethylcarbamate is an organic compound that belongs to the class of imidazoquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes an imidazoquinoline core with a dimethylcarbamate group attached, which contributes to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3H-imidazo[4,5-f]quinolin-9-yl dimethylcarbamate typically involves the reaction of 2-amino-3-methyl-1H-imidazole with 2-hydroxyquinoline under suitable conditions. This reaction proceeds through a series of steps including condensation, cyclization, and purification to yield the target compound . The reaction conditions often require the use of solvents such as ethanol or chloroform and may involve heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3-Methyl-3H-imidazo[4,5-f]quinolin-9-yl dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce imidazoquinoline alcohols. Substitution reactions can lead to a variety of carbamate derivatives with different functional groups.
科学的研究の応用
3-Methyl-3H-imidazo[4,5-f]quinolin-9-yl dimethylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 3-Methyl-3H-imidazo[4,5-f]quinolin-9-yl dimethylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface, leading to changes in cellular responses .
類似化合物との比較
Similar Compounds
2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline: This compound shares a similar imidazoquinoline core but lacks the dimethylcarbamate group.
3-Methyl-3H-imidazo[4,5-f]quinolin-2-amine: Another related compound with an amino group at position 2 instead of the carbamate group.
Uniqueness
3-Methyl-3H-imidazo[4,5-f]quinolin-9-yl dimethylcarbamate is unique due to the presence of the dimethylcarbamate group, which imparts distinct chemical properties and biological activities. This functional group enhances the compound’s solubility and stability, making it more suitable for various applications in research and industry.
特性
CAS番号 |
89263-20-7 |
|---|---|
分子式 |
C14H14N4O2 |
分子量 |
270.29 g/mol |
IUPAC名 |
(3-methylimidazo[4,5-f]quinolin-9-yl) N,N-dimethylcarbamate |
InChI |
InChI=1S/C14H14N4O2/c1-17(2)14(19)20-11-6-7-15-9-4-5-10-13(12(9)11)16-8-18(10)3/h4-8H,1-3H3 |
InChIキー |
UKPUYVIFYGVWQW-UHFFFAOYSA-N |
正規SMILES |
CN1C=NC2=C1C=CC3=NC=CC(=C32)OC(=O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(6S)-2-nitro-6-(oxan-2-yloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B11850203.png)
![N,N,5-Trimethylspiro[indoline-3,4'-piperidine]-1-carboxamide](/img/structure/B11850211.png)

![3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylbenzoic acid](/img/structure/B11850217.png)



